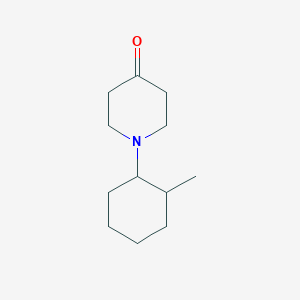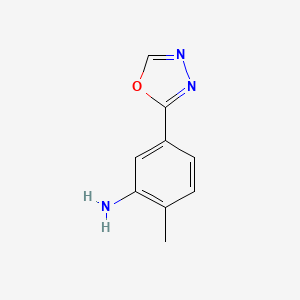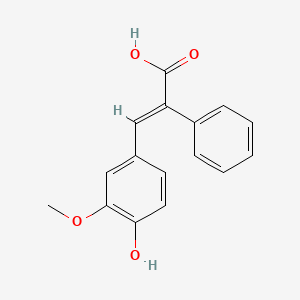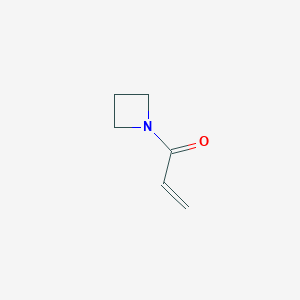
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide, also known as N-Cyclohexyl-2-cyano-3-aminoisoindoline or CCI, is an organic compound that is widely used in laboratory experiments due to its unique properties. CCI is a versatile organic compound that can be used in a variety of different applications, from synthesis to therapeutic applications.
科学研究应用
CCI has a wide range of scientific research applications, including its use in organic synthesis, as a catalyst for the synthesis of various compounds, and as a reagent for the modification of proteins. Additionally, CCI has been used in the synthesis of various biologically active compounds, including antibiotics, antivirals, and anti-cancer drugs. CCI has also been used in the synthesis of polymers and has been explored as a potential drug delivery system.
作用机制
The mechanism of action of CCI is not fully understood, however, it is known to interact with various proteins and enzymes in the body. It is thought to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, CCI has been shown to interact with certain receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCI have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that CCI can inhibit the activity of certain enzymes, which can lead to changes in the expression of certain genes. Additionally, CCI has been shown to interact with certain receptors, which can lead to changes in the expression of certain genes. In vivo studies have demonstrated that CCI can affect the metabolism of certain drugs, as well as the expression of certain genes. Additionally, CCI has been shown to affect the immune system, leading to changes in the expression of certain genes and proteins.
实验室实验的优点和局限性
The main advantage of using CCI in laboratory experiments is its versatility. CCI can be used in a variety of different applications, from synthesis to therapeutic applications. Additionally, CCI is relatively easy to synthesize and is generally inexpensive. However, there are some limitations to using CCI in laboratory experiments. For example, CCI can be toxic at high concentrations, and it can be difficult to synthesize in large quantities. Additionally, CCI can be difficult to purify and can be unstable in certain solvents.
未来方向
The potential future directions for CCI are numerous. For example, CCI could be further explored as a potential drug delivery system, as well as a potential therapeutic agent. Additionally, CCI could be further explored as a catalyst for the synthesis of various compounds, as well as a reagent for the modification of proteins. Furthermore, CCI could be further explored as a potential inhibitor of certain enzymes, as well as a potential modulator of certain gene expression pathways. Finally, CCI could be further explored as a potential therapeutic agent for various diseases and conditions.
合成方法
The synthesis of CCI involves the condensation of cyclohexanone and 3-amino-1H-isoindol-1-ylidene in the presence of an acid catalyst. This reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile. The reaction is typically carried out at temperatures between 60-100°C and is generally completed within a few hours. The product of the reaction is a white solid that is soluble in organic solvents and can be purified by recrystallization.
属性
IUPAC Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-10-14(17(22)20-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(19)21-15/h4-5,8-9,11H,1-3,6-7H2,(H2,19,21)(H,20,22)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZQSIGSNYVRO-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)




![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)
